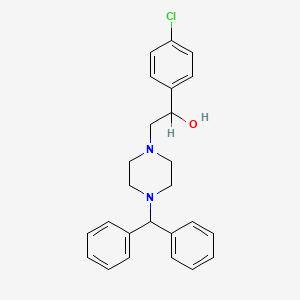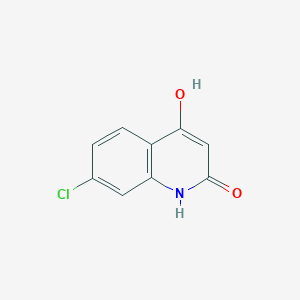
7-Chloroquinoline-2,4-diol
Vue d'ensemble
Description
7-Chloroquinoline-2,4-diol, also known as 7CQD, is a promising small molecule for scientific research and laboratory experiments. It is a synthetic compound derived from the quinoline family, which has been used in the synthesis of various other compounds and molecules. 7CQD is a versatile compound with a wide range of applications in the scientific and medical fields. It is used in the synthesis of other compounds and in the development of novel therapeutic agents. In addition, 7CQD has been found to have biochemical and physiological effects on the body, which makes it a useful tool for laboratory experiments. In
Applications De Recherche Scientifique
Repurposing in Various Diseases : Chloroquine, a derivative of 7-Chloroquinoline, initially recognized for its antimalarial effects, has been repurposed for managing various infectious and noninfectious diseases due to its interesting biochemical properties. This includes research into its potential use in cancer therapy, where its repurposing requires linking its mode of action with the signaling pathways that drive cancer cell proliferation (Njaria et al., 2015).
In Vitro Acetylcholinesterase Inhibitors : Some derivatives of 7-Chloroquinoline have been synthesized and tested as in vitro acetylcholinesterase inhibitors. One such compound has shown potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders (Duarte et al., 2017).
Potential Antinociceptive, Anti-inflammatory, and Anticonvulsant Agent : 7-Chloroquinoline-1,2,3-triazoyl carboxamides, synthesized through organocatalytic processes, have shown effectiveness in decreasing seizures and demonstrating antinociceptive and anti-inflammatory properties for combating acute pain (Wilhelm et al., 2014).
Antimicrobial, Antimalarial, and Anticancer Activity : Novel 7-Chloroquinoline derivatives synthesized using ultrasound irradiation have shown moderate antimalarial activity and significant activity against cancer cell lines (Aboelnaga & El-Sayed, 2018).
Antileishmanial and Antitubercular Agents : Synthesized 4-amino-7-chloroquinoline derivatives and their platinum(II) complexes have displayed promising results against Mycobacterium tuberculosis, and some have shown strong activity against Leishmania chagasi (Carmo et al., 2011).
Chemistry of Related Analogs : Studies on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been conducted, covering synthesis, biological evaluation, and synthetic applications (Hamama et al., 2018).
Botulinum Neurotoxin Inhibition : Certain 7-Chloroquinoline derivatives have shown potential in inhibiting botulinum neurotoxin serotype A light chain metalloprotease, suggesting their usefulness in targeting distinct biological targets (Šolaja et al., 2008).
Malaria Treatment : Research on the structure-function relationships of aminoquinolines, including 7-Chloroquinoline derivatives, has contributed significantly to the understanding of their action in malaria treatment (Egan et al., 2000).
Mécanisme D'action
Target of Action
7-Chloroquinoline-2,4-diol is a derivative of quinoline, a class of compounds known for their diverse biological activities .
Mode of Action
It’s suggested that the mechanism of action of these compounds could be through inhibition of pi3k enzyme . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for anticancer drugs.
Result of Action
This compound and its derivatives have shown promising results in terms of their biological activity. They have demonstrated moderate to high antimalarial activity and antitumor activity towards various cancer cell lines . The compounds exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .
Safety and Hazards
Orientations Futures
Research on 7-Chloroquinoline-2,4-diol and its derivatives is ongoing, with a focus on their potential as antimicrobial, antimalarial, and anticancer agents . Future studies may focus on optimizing the synthesis process, exploring their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical trials .
Analyse Biochimique
Biochemical Properties
7-Chloroquinoline-2,4-diol is believed to interact with various enzymes, proteins, and other biomolecules. For instance, quinoline derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interact with enzymes or proteins essential for microbial growth
Cellular Effects
Some quinoline derivatives have been reported to exhibit antitumor activity, suggesting that they may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
7-chloro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNGQJXCUMPRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


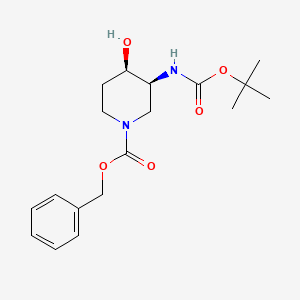
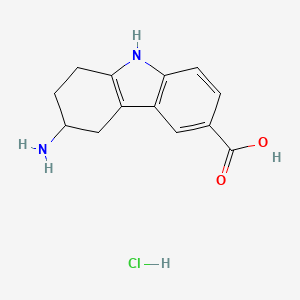
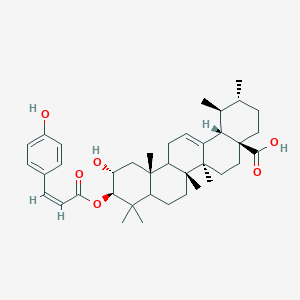
![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)
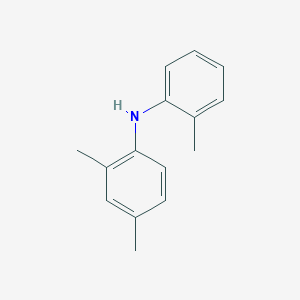

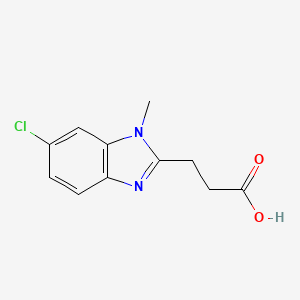
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine](/img/structure/B3034316.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)
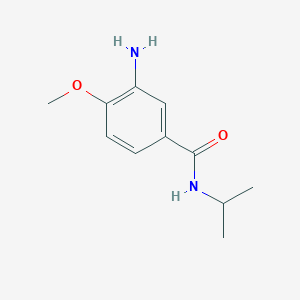
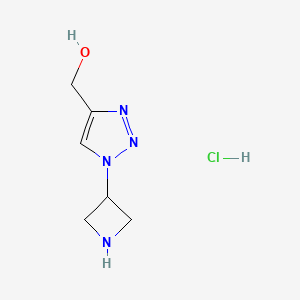
![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)

